molecular formula C20H20N6O4 B2645370 1-(3,5-dimethoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 899999-42-9

1-(3,5-dimethoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2645370
CAS No.: 899999-42-9
M. Wt: 408.418
InChI Key: GGWWUMCBZWIEQH-UHFFFAOYSA-N
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Description

1-(3,5-dimethoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound that features a triazole ring, an oxadiazole ring, and substituted phenyl groups

Preparation Methods

The synthesis of 1-(3,5-dimethoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. The synthetic route may include the formation of the triazole ring via a Huisgen cycloaddition reaction, followed by the introduction of the oxadiazole moiety through cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods would likely involve optimization of these reactions for scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially using reagents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings, facilitated by reagents such as halogens or nucleophiles.

    Cyclization: The formation of the oxadiazole ring itself is a cyclization reaction, typically involving hydrazides and carboxylic acids or their derivatives.

Scientific Research Applications

1-(3,5-dimethoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly due to its potential biological activities.

    Materials Science: The compound’s structural features make it a candidate for use in organic electronics or as a building block for advanced materials.

    Biological Studies: Researchers may explore its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxyphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine would depend on its specific biological target. The compound may interact with enzymes, receptors, or other proteins, modulating their activity. The triazole and oxadiazole rings are known to engage in hydrogen bonding and π-π interactions, which could be crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other triazole and oxadiazole derivatives, such as:

    1,2,3-Triazole derivatives: Known for their applications in medicinal chemistry and materials science.

    1,2,4-Oxadiazole derivatives: Often explored for their biological activities and use in organic synthesis.

    Phenyl-substituted triazoles and oxadiazoles: These compounds share structural similarities but may differ in their substituent patterns, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O4/c1-4-29-14-7-5-12(6-8-14)19-22-20(30-24-19)17-18(21)26(25-23-17)13-9-15(27-2)11-16(10-13)28-3/h5-11H,4,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWWUMCBZWIEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC(=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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